1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
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Overview
Description
3-(3-CHLORO-4-METHYLPHENYL)-1-(4-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound that features a combination of aromatic rings, a triazoloazepine moiety, and a urea linkage. Compounds of this nature are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multi-step organic reactions. Key steps might include:
Formation of the triazoloazepine ring: This could involve cyclization reactions starting from appropriate precursors.
Substitution reactions: Introduction of the chloro and methoxy groups on the phenyl rings through electrophilic aromatic substitution.
Urea formation: Coupling of the triazoloazepine derivative with the substituted phenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production would likely involve optimization of these synthetic routes to maximize yield and purity, using scalable reaction conditions and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the urea linkage or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings or the triazoloazepine moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used, potentially leading to derivatives with modified functional groups or ring structures.
Scientific Research Applications
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Biology and Medicine
Pharmacological studies: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biochemical assays: Used as a probe or inhibitor in various biochemical pathways.
Industry
Material science:
Agriculture: Possible use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The triazoloazepine moiety could play a key role in these interactions, potentially affecting signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(3-CHLORO-4-METHYLPHENYL)-1-(4-METHOXYPHENYL)-3-(METHYL)UREA: Lacks the triazoloazepine moiety.
3-(3-CHLORO-4-METHYLPHENYL)-1-(4-METHOXYPHENYL)-3-(PHENYL)UREA: Contains a phenyl group instead of the triazoloazepine moiety.
Uniqueness
The presence of the triazoloazepine moiety in 3-(3-CHLORO-4-METHYLPHENYL)-1-(4-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA distinguishes it from other similar compounds, potentially conferring unique biological activities and chemical properties.
Properties
Molecular Formula |
C23H26ClN5O2 |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C23H26ClN5O2/c1-16-7-10-18(14-20(16)24)29(23(30)25-17-8-11-19(31-2)12-9-17)15-22-27-26-21-6-4-3-5-13-28(21)22/h7-12,14H,3-6,13,15H2,1-2H3,(H,25,30) |
InChI Key |
LGCCMUSXRZBWKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=C(C=C4)OC)Cl |
Origin of Product |
United States |
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